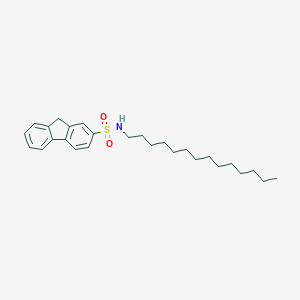

N-tetradecyl-9H-fluorene-2-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C27H39NO2S |

|---|---|

Molecular Weight |

441.7 g/mol |

IUPAC Name |

N-tetradecyl-9H-fluorene-2-sulfonamide |

InChI |

InChI=1S/C27H39NO2S/c1-2-3-4-5-6-7-8-9-10-11-12-15-20-28-31(29,30)25-18-19-27-24(22-25)21-23-16-13-14-17-26(23)27/h13-14,16-19,22,28H,2-12,15,20-21H2,1H3 |

InChI Key |

RQAWSOYWLYUMKE-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCNS(=O)(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |

Canonical SMILES |

CCCCCCCCCCCCCCNS(=O)(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |

Origin of Product |

United States |

Synthetic Methodologies for N Tetradecyl 9h Fluorene 2 Sulfonamide and Derivatives

Strategies for Sulfonamide Formation on Fluorene (B118485) Scaffolds

The creation of the sulfonamide functional group on the fluorene core is a critical step. Several established and emerging methods can be employed for this purpose.

Nucleophilic Acylation of Amines with Sulfonyl Chlorides

The most traditional and widely used method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. libretexts.orgchemguide.co.uk In the context of N-tetradecyl-9H-fluorene-2-sulfonamide, this involves the reaction of 9H-fluorene-2-sulfonyl chloride with tetradecylamine (B48621).

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. chemguide.co.uk Common bases include pyridine, triethylamine, or aqueous sodium hydroxide (B78521). strath.ac.uk The reaction mechanism commences with the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable sulfonamide. chemguide.co.uk

The preparation of the key intermediate, 9H-fluorene-2-sulfonyl chloride, is crucial. This is often achieved by the chlorosulfonation of fluorene using chlorosulfonic acid. Symmetrical bis-sulfonyl chlorides, such as 9H-fluorene-2,7-disulfonyl dichloride, are also readily prepared and can be used to create bis-sulfonamides. strath.ac.uk

| Reactants | Reagents | Product | Yield | Reference |

| 9H-Fluorene-2,7-disulfonyl dichloride, Aniline | THF, NaOH (2M), Acetone | N,N'-(9H-fluorene-2,7-diyl)bis(benzenesulfonamide) | 93% | strath.ac.uk |

| 9H-Fluorene-2,7-disulfonyl dichloride, p-Toluidine | THF, NaOH (2M), Acetone | N,N'-(9H-fluorene-2,7-diyl)bis(4-methylbenzenesulfonamide) | 85% | strath.ac.uk |

| 9H-Fluorene-2,7-disulfonyl dichloride, Morpholine | THF, NaOH (2M), Acetone | 2,7-bis(morpholinosulfonyl)-9H-fluorene | 91% | strath.ac.uk |

Metal-Catalyzed Sulfonamidation

Palladium-catalyzed reactions have emerged as powerful tools for forming carbon-sulfur and nitrogen-sulfur bonds. One such approach involves the palladium-catalyzed reaction of aryl iodides with a sulfur dioxide surrogate, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), to generate an aryl ammonium (B1175870) sulfinate in situ. researchgate.net This intermediate can then be treated with an amine in the presence of an oxidant like sodium hypochlorite (B82951) to furnish the desired sulfonamide. researchgate.net This method allows for the synthesis of non-symmetrical fluorene sulfonamides. strath.ac.uk

Another metal-catalyzed approach is the copper-catalyzed fluorosulfonylation of arenediazonium salts, which can then be converted to sulfonamides. organic-chemistry.org

Oxidative Conversion Routes to Sulfonamides

Oxidative methods provide an alternative pathway to sulfonamides, often starting from more reduced sulfur compounds. A notable method involves the iodine-mediated reaction of sodium sulfinates with amines or ammonia (B1221849). rsc.org This reaction proceeds efficiently at room temperature in water and does not require a metal catalyst, base, or other additives. rsc.org To apply this to the target molecule, one would need to prepare sodium 9H-fluorene-2-sulfinate.

Another oxidative approach involves the reaction of methyl sulfinates with lithium amides, followed by oxidation of the resulting sulfinamides. This method is praised for its high yields and avoidance of hazardous reagents. organic-chemistry.org

Theoretical studies have also explored the oxidative sulfamidation of alkenes using sulfonamides in the presence of an oxidative system like tert-butyl hypochlorite and sodium iodide, which can lead to various nitrogen-containing products. nih.gov

Synthesis from Sulfonyl Fluorides

Sulfonyl fluorides have gained prominence as stable and reactive precursors for sulfonamide synthesis. They can be synthesized from various starting materials, including sulfonic acids, sulfonamides, and aryl boronic acids. organic-chemistry.orgnih.govresearchgate.net The conversion of sulfonic acids to sulfonyl fluorides can be achieved using reagents like thionyl fluoride (B91410) or Xtalfluor-E®. nih.gov

Once the 9H-fluorene-2-sulfonyl fluoride is obtained, it can be reacted with tetradecylamine to form the target sulfonamide. While sulfonyl fluorides are generally less reactive than sulfonyl chlorides, their reaction with amines can be facilitated. nih.gov For instance, the activation of sulfonyl fluorides with calcium triflimide has been shown to promote sulfonamide formation. acs.org

| Starting Material | Reagents | Product | Yield | Reference |

| Aryl Boronic Acids | SO₂, Selectfluor, Organobismuth(III) catalyst | Aryl Sulfonyl Fluorides | Excellent | organic-chemistry.org |

| Aryldiazonium Salts | Na₂S₂O₅, Selectfluor | Aryl Sulfonyl Fluorides | Good | organic-chemistry.org |

| Sulfonic Acid Sodium Salts | Thionyl Fluoride | Sulfonyl Fluorides | 90-99% | nih.gov |

| Sulfonic Acids | Xtalfluor-E® | Sulfonyl Fluorides | 41-94% | nih.gov |

Aromatic Decarboxylative Halosulfonylation Approaches

A novel and powerful strategy for the one-pot synthesis of sulfonamides from unactivated carboxylic acids and amines has been developed. princeton.edu This method utilizes a copper-catalyzed decarboxylative chlorosulfonylation of an aromatic acid to generate a sulfonyl chloride in situ, which then reacts with an amine to form the sulfonamide. princeton.edu This approach avoids the need for pre-functionalized starting materials. An analogous process can be used to synthesize sulfonyl fluorides. princeton.edu

For the synthesis of this compound, this would involve starting with 9H-fluorene-2-carboxylic acid.

Incorporation of the N-tetradecyl Substituent

The N-tetradecyl group is introduced through the use of tetradecylamine as the amine component in the sulfonamide-forming reaction. The long, non-polar tetradecyl chain can influence the solubility and physical properties of the final compound. The nucleophilic acylation of tetradecylamine with 9H-fluorene-2-sulfonyl chloride is the most direct method for its incorporation. libretexts.org

In methods that proceed through a fluorene-sulfonyl intermediate (e.g., sulfonyl chloride or fluoride), the reaction with tetradecylamine is the final step. The reactivity of tetradecylamine, a primary alkylamine, is generally high in these nucleophilic substitution reactions. chemguide.co.uk

N-Alkylation Tactics in Sulfonamide Synthesis

The alkylation of sulfonamides is a fundamental transformation in organic and medicinal chemistry. Various methods have been developed to achieve this, ranging from classical approaches to modern transition-metal-catalyzed reactions.

One prominent method is the Mitsunobu reaction , which allows for the N-alkylation of sulfonamides using alcohols. researchgate.net This reaction typically employs a phosphine (B1218219) reagent, like triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). For instance, p-toluenesulfonamide (B41071) can be successfully alkylated with various alcohols under Mitsunobu conditions. capes.gov.br N-methyl p-toluenesulfonamide and N-BOC p-toluenesulfonamide have been shown to couple directly with primary and secondary alcohols using this method. researchgate.net The use of reagents like N,N,N′,N′-tetramethylazodicarboxamide (TMAD) in combination with tributylphosphine (B147548) has also been reported to be effective. researchgate.net

Another significant strategy is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction. nih.gov This method is highly versatile for forming carbon-nitrogen bonds and can be applied to the synthesis of N-aryl sulfonamides. acs.orgprinceton.edu While often used for arylation, modifications can facilitate alkylation. For example, palladium-catalyzed reactions have been used to couple aryl sulfonates with various amines. nih.gov

More recent developments include metal-free and alternative catalytic systems. An intermolecular alkylation of sulfonamides has been reported using trichloroacetimidates under thermal conditions in refluxing toluene, which does not require an acid, base, or transition metal catalyst. nih.gov Additionally, iridium complexes have been developed as water-soluble catalysts for the N-alkylation of sulfonamides with alcohols in water, operating through a hydrogen autotransfer process. rsc.org Manganese-catalyzed N-alkylation using a "borrowing hydrogen" approach also provides an efficient route, particularly with benzylic and primary aliphatic alcohols. organic-chemistry.org

| Alkylation Method | Reagents/Catalyst | Key Features | Reference(s) |

| Mitsunobu Reaction | Alcohol, PPh₃/DEAD (or similar) | Couples sulfonamides with primary and secondary alcohols. | researchgate.netcapes.gov.br |

| Buchwald-Hartwig Amination | Pd catalyst, Ligand, Base | Versatile for C-N bond formation, primarily for N-arylation. | nih.govacs.orgprinceton.edu |

| Thermal Alkylation | Trichloroacetimidate | Metal-free; proceeds in refluxing toluene. | nih.gov |

| Iridium-Catalyzed Alkylation | [Cp*Ir(biimH₂)(H₂O)][OTf]₂ | Water-soluble catalyst; uses alcohols as alkylating agents. | rsc.org |

| Manganese-Catalyzed Alkylation | Mn(I) PNP pincer precatalyst | "Borrowing hydrogen" approach with alcohols. | organic-chemistry.org |

Alkylation Strategies at the Sulfonamide Nitrogen

To synthesize this compound, the key step is the attachment of the 14-carbon tetradecyl chain to the nitrogen atom of 9H-fluorene-2-sulfonamide. This is typically achieved through nucleophilic substitution, where the sulfonamide nitrogen acts as the nucleophile.

The general approach involves deprotonating the sulfonamide with a suitable base to form the corresponding sulfonamidate anion, which then attacks an alkylating agent like tetradecyl bromide or tetradecyl iodide. Common bases used for this purpose include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) (MeCN).

The choice of conditions can be guided by general principles of sulfonamide alkylation. For example, the alkylation of 2- and 4-nitrobenzenesulfonamides, which are structurally related to the target compound's precursor, proceeds smoothly using conventional methods. researchgate.net The reaction of sulfonamides with trichloroacetimidates has been shown to be effective for unsubstituted sulfonamides, providing good yields. nih.gov For long-chain alkyl groups, reaction conditions may need to be optimized to ensure complete conversion, potentially requiring higher temperatures or longer reaction times.

The "borrowing hydrogen" methodology, catalyzed by transition metals like manganese or iridium, offers a greener alternative where an alcohol (1-tetradecanol) can be used directly as the alkylating agent, avoiding the need to pre-form an alkyl halide. rsc.orgorganic-chemistry.org

Regioselective Functionalization of the 9H-Fluorene Core

The synthesis begins with the selective introduction of a sulfonyl group at the C-2 position of the 9H-fluorene core. The electronic properties of the fluorene ring system direct electrophilic substitution primarily to the 2 and 7 positions.

A common method for introducing the sulfonyl group is through electrophilic aromatic substitution , specifically chlorosulfonylation using chlorosulfonic acid (ClSO₃H). This reaction typically yields a mixture of isomers, with the 2-sulfonyl chloride and the 2,7-disulfonyl chloride being major products. The reaction conditions, such as temperature and stoichiometry of the reagents, can be controlled to favor the monosubstituted product, 9H-fluorene-2-sulfonyl chloride.

Alternatively, palladium-catalyzed methods offer a more regioselective approach. For example, a palladium-catalyzed chlorosulfonylation of an arylboronic acid can be employed. nih.gov This would involve first preparing 9H-fluorene-2-boronic acid, which can then be subjected to chlorosulfonylation under mild conditions, offering high regioselectivity. nih.gov

Another established route is the Friedel-Crafts reaction. The acetylation of 9H-fluorene, for instance, has been studied extensively and shows that under various conditions, the 2-acetyl and 2,7-diacetyl products are predominantly formed. researchgate.net Similar regioselectivity is expected for sulfonation or chlorosulfonylation reactions. Once 9H-fluorene-2-sulfonyl chloride is obtained, it can be reacted with ammonia or an amine to produce the primary sulfonamide, 9H-fluorene-2-sulfonamide, which serves as the direct precursor for the N-alkylation step. Research on the synthesis of symmetrical and non-symmetrical 2,7-disubstituted fluorene derivatives confirms the accessibility of the 2-position for functionalization. strath.ac.uk

| Functionalization Method | Reagents | Intermediate Product | Key Features | Reference(s) |

| Chlorosulfonylation | Chlorosulfonic Acid (ClSO₃H) | 9H-fluorene-2-sulfonyl chloride | Direct but may produce isomeric mixtures. | nih.gov |

| Pd-Catalyzed Chlorosulfonylation | 9H-fluorene-2-boronic acid, SO₂Cl₂ | 9H-fluorene-2-sulfonyl chloride | High regioselectivity, mild conditions. | nih.gov |

| Friedel-Crafts Reaction | Acetyl chloride, AlCl₃ (by analogy) | 2-Acetyl-9H-fluorene | Demonstrates the reactivity of the C-2 position. | researchgate.net |

Purification and Isolation Techniques for Fluorene-Sulfonamide Conjugates

The purification of the final product, this compound, and its synthetic intermediates is crucial for obtaining a compound of high purity. Due to the aromatic and lipophilic nature of the fluorene core combined with the long alkyl chain, specific techniques are employed.

Column chromatography is one of the most common methods for purifying fluorene derivatives and sulfonamides. strath.ac.uk A silica (B1680970) gel stationary phase is typically used with a gradient of non-polar and polar solvents, such as a mixture of hexanes and ethyl acetate. nih.gov The polarity of the eluent is gradually increased to separate the desired product from unreacted starting materials and byproducts. For electron-deficient sulfonyl chlorides, which may be unstable on silica, direct conversion to the sulfonamide before purification is often preferred. nih.gov

Recrystallization is another effective technique, particularly for obtaining highly pure crystalline solids. google.com A suitable solvent or solvent system is chosen in which the compound is soluble at high temperatures but sparingly soluble at room temperature or below. For fluorene derivatives, lower aliphatic alcohols or mixtures including alcohols and water are often effective. google.com

For more specialized applications, particularly in library synthesis, fluorous solid-phase extraction (F-SPE) can be utilized if a fluorous tag is incorporated into one of the reactants. nih.gov This technique simplifies purification by selectively retaining the fluorous-tagged species on a fluorous silica cartridge. nih.gov

Finally, after purification, the structure and purity of the synthesized compounds are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and sometimes single-crystal X-ray diffraction. researchgate.netthieme-connect.demdpi.com

Structural Elucidation and Conformational Analysis for Research Purposes

Advanced Spectroscopic Characterization for Structural Assignment

Spectroscopic methods are fundamental to confirming the identity and purity of N-tetradecyl-9H-fluorene-2-sulfonamide. Each technique probes different aspects of the molecule's structure, and together they provide a comprehensive chemical fingerprint.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. In a typical analysis, both ¹H and ¹³C NMR spectra would be acquired.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the fluorene (B118485) ring system, the methylene (B1212753) protons of the fluorene bridge, the protons on the tetradecyl chain, and the amine proton of the sulfonamide group. The aromatic region would display a complex pattern of multiplets corresponding to the seven protons on the fluorene core. The two protons at the C9 position of the fluorene moiety would likely appear as a singlet. The N-H proton of the sulfonamide would present as a broad singlet, and its chemical shift could vary depending on the solvent and concentration. The long tetradecyl chain would exhibit a characteristic set of signals: a triplet for the terminal methyl group, a multiplet for the methylene group adjacent to the sulfonamide nitrogen, and a large, overlapping multiplet for the remaining methylene groups.

The ¹³C NMR spectrum would complement the proton data, showing distinct signals for each unique carbon atom in the molecule, including the aromatic carbons of the fluorene, the C9 methylene carbon, and the carbons of the N-tetradecyl chain.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound (Predicted data based on analogous structures)

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Fluorene Aromatic-H | 7.5 - 8.2 | Multiplet |

| Sulfonamide N-H | 5.0 - 6.0 | Broad Singlet |

| Fluorene CH₂ (C9) | ~3.9 | Singlet |

| N-CH₂ (alkyl) | 2.9 - 3.1 | Triplet |

| (CH₂)₁₂ (alkyl chain) | 1.2 - 1.4 | Multiplet |

| CH₃ (terminal) | ~0.88 | Triplet |

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the characteristic functional groups present in the molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show strong, characteristic absorption bands for the sulfonamide group. Specifically, two distinct stretching vibrations for the S=O bonds are anticipated, typically appearing in the ranges of 1330-1360 cm⁻¹ (asymmetric) and 1150-1180 cm⁻¹ (symmetric). ripublication.com Another key feature would be the N-H stretching vibration of the sulfonamide, which would appear as a peak around 3200-3300 cm⁻¹. ripublication.comresearchgate.net The presence of the aromatic fluorene ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic tetradecyl chain would be identified by strong C-H stretching bands just below 3000 cm⁻¹.

Table 2: Key Predicted FTIR Absorption Bands for this compound (Predicted data based on typical functional group frequencies)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Sulfonamide) | Stretching | 3200 - 3300 |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| S=O (Sulfonamide) | Asymmetric Stretching | 1330 - 1360 |

| S=O (Sulfonamide) | Symmetric Stretching | 1150 - 1180 |

| Aromatic C=C | Stretching | 1450 - 1600 |

Mass spectrometry is employed to determine the molecular weight of the compound and confirm its elemental composition. For this compound (Molecular Formula: C₂₇H₃₉NO₂S) , high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula. The calculated monoisotopic mass is approximately 441.2701 g/mol . The mass spectrum would show a prominent molecular ion peak ([M]⁺) or, more commonly in soft ionization techniques like electrospray ionization (ESI), a protonated molecular peak ([M+H]⁺) at m/z ≈ 442.2779. Fragmentation patterns would likely involve cleavage of the C-N and S-N bonds of the sulfonamide linkage and fragmentation along the alkyl chain.

X-ray Crystallography for Solid-State Conformation

While spectroscopic methods confirm the chemical connectivity, single-crystal X-ray crystallography provides the most definitive, high-resolution three-dimensional structure of the molecule in the solid state. Although specific crystal structure data for this compound is not publicly available, analysis of related structures provides insight into its likely conformation. nih.gov

A successful crystallographic analysis would precisely determine all bond lengths, bond angles, and torsion angles. It would reveal the planarity of the fluorene system and the specific orientation of the tetradecyl chain relative to the aromatic core. nih.gov The crystal packing would show how individual molecules interact with each other through intermolecular forces like hydrogen bonding (involving the sulfonamide N-H and oxygen atoms) and van der Waals interactions, which would be significant due to the long alkyl chain.

Conformational Isomerism and Rotational Barriers around the Sulfonamide Linkage

The conformation is largely dictated by the torsion angles around the S-C(aryl) and S-N bonds. Research indicates that the geometry around the sulfonamide nitrogen and the torsional preferences can significantly impact how the molecule interacts with its environment. researchgate.netumich.edu The rotational barrier can be influenced by steric hindrance from adjacent groups and by solvent effects. In solution, this compound would exist as an equilibrium of different conformers, and techniques like variable-temperature NMR could potentially be used to study the dynamics of their interconversion and quantify the rotational energy barriers.

Structure Activity Relationship Sar and Structural Modification Studies of N Tetradecyl 9h Fluorene 2 Sulfonamide Derivatives

Impact of the Fluorene (B118485) Moiety on Bioactivity

The 9H-fluorene ring system is a privileged scaffold in medicinal chemistry, known for its rigid, planar, and lipophilic nature, which allows it to participate in various interactions with biological targets. entrepreneur-cn.com Its derivatives have demonstrated a wide range of pharmacological activities, including anticancer and antimicrobial effects. entrepreneur-cn.comnih.gov

The substitution pattern on the fluorene core is a key determinant of biological activity. While direct SAR studies on the 2-position of N-tetradecyl-9H-fluorene-2-sulfonamide are not extensively documented in publicly available literature, inferences can be drawn from related fluorene-based compounds. For instance, in a series of 9-oxo-9H-fluorene-1-carboxamides, the introduction of substituents at the 7-position (equivalent to the 2-position in terms of its location on the opposite benzene (B151609) ring) led to significant improvements in activity. nih.gov

Specifically, the introduction of small, electron-withdrawing or -donating groups can modulate the electronic properties and steric profile of the entire molecule, influencing its binding affinity to a target protein. For example, the introduction of a nitro group (electron-withdrawing) or a methoxy (B1213986) group (electron-donating) at various positions on the fluorene ring has been shown to alter the biological profiles of fluorene derivatives. mdpi.com In the context of this compound, substituents at the 2-position could:

Engage in additional binding interactions: A hydrogen bond donor or acceptor could form a specific interaction with a residue in the binding pocket.

Alter the orientation of the N-tetradecyl chain: A bulky substituent could sterically influence the conformation of the flexible alkyl chain, thereby affecting its hydrophobic interactions.

A hypothetical SAR study might involve synthesizing analogs with various substituents at the 2-position to probe these effects, as illustrated in the table below.

| Compound | Substituent at 2-position | Hypothetical Change in Bioactivity | Rationale |

| Parent | -H | Baseline | Reference compound |

| Analog 1 | -Cl | Potentially increased | Electron-withdrawing, increases lipophilicity |

| Analog 2 | -OCH₃ | Variable | Electron-donating, potential for H-bonding |

| Analog 3 | -NO₂ | Potentially increased | Strong electron-withdrawing, potential for H-bonding |

| Analog 4 | -NH₂ | Variable | Electron-donating, H-bond donor/acceptor |

This table is illustrative and based on general medicinal chemistry principles, as direct experimental data for these specific analogs was not found in the reviewed literature.

Modifications to the fluorene core itself, such as altering the oxidation state at the 9-position or replacing one of the benzene rings, can have a profound impact on bioactivity. Studies on 9-oxo-9H-fluorene-1-carboxamides demonstrated that most changes to the 9-oxo-9H-fluorene ring were not well-tolerated. nih.gov For example, reducing the ketone at the 9-position to a methylene (B1212753) group (9H-fluorene) resulted in a twofold decrease in activity. nih.gov This suggests that the sp²-hybridized carbon at the 9-position, and the associated planarity and electronic distribution, are important for activity in that particular series.

Replacing the fluorene core with other polycyclic aromatic hydrocarbons, such as dibenzothiophene, also led to a decrease in activity, highlighting the specific favorable geometry and properties of the fluorene scaffold. nih.gov These findings underscore that the fluorene moiety is not merely a passive scaffold but an active contributor to the pharmacophore.

Role of the N-tetradecyl Chain in Ligand-Target Interactions

The long aliphatic N-tetradecyl chain is a dominant feature of the molecule, suggesting that hydrophobic interactions are a major driver of its biological activity. The hydrophobic effect, which is the favorable association of non-polar molecules in an aqueous environment, significantly contributes to the free energy of ligand-protein binding. nih.govharvard.edu

The length and structure of an alkyl chain are critical for optimizing hydrophobic interactions. Studies on other classes of molecules, such as benzenesulfonamides binding to carbonic anhydrase, have shown that binding affinity increases with the length of the alkyl chain, up to a certain point. nih.gov This is because a longer chain can displace more ordered water molecules from the binding site, leading to a favorable entropic contribution to binding. nih.gov

Branching of the alkyl chain can also influence activity. While linear chains are generally more effective at penetrating deep, narrow hydrophobic pockets, branched chains may provide a better fit for wider, more complex hydrophobic regions. Optimization of the chain length is therefore a key step in the lead optimization process.

| N-Alkyl Chain | Number of Carbons | Expected Impact on Hydrophobic Binding | Rationale |

| N-octyl | 8 | Lower than tetradecyl | Suboptimal occupation of a large hydrophobic pocket |

| N-dodecyl | 12 | High, potentially similar to tetradecyl | Approaching optimal length for many targets |

| N-tetradecyl | 14 | Potentially optimal | Balances strong hydrophobic interaction with physicochemical properties |

| N-hexadecyl | 16 | Potentially lower | May be too long for the binding pocket, increased non-specific binding |

| N-isobutyl | 4 (branched) | Lower | Reduced hydrophobic surface area compared to linear chains of similar size |

This table is based on established principles of hydrophobic interactions in ligand-protein binding. nih.govnih.gov

The binding of a hydrophobic ligand, such as the N-tetradecyl chain, to a non-polar cavity on a protein is a thermodynamically favorable process. This is driven by both enthalpic and entropic factors. nih.gov

Enthalpy (ΔH): Van der Waals interactions between the alkyl chain and the non-polar amino acid residues (e.g., valine, leucine, phenylalanine) in the binding pocket contribute favorably to the enthalpy of binding.

Entropy (ΔS): The release of highly ordered water molecules from the non-polar surfaces of both the ligand and the binding pocket into the bulk solvent results in a significant increase in entropy, which is a major driving force for the hydrophobic effect. nih.gov

Studies on benzenesulfonamides have quantified this effect, demonstrating that the free energy of binding becomes more favorable as the length of the hydrophobic tail increases. nih.gov This is due to an increasingly favorable entropic contribution from the dehydration of the growing non-polar surface area.

Significance of the Sulfonamide Functional Group

The sulfonamide group (-SO₂NH-) is a cornerstone pharmacophore in drug discovery, present in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs. impactfactor.orgnih.gov Its importance stems from its unique structural and electronic properties.

The sulfonamide group is a strong hydrogen bond acceptor (via the oxygen atoms) and a hydrogen bond donor (via the NH group). This allows it to act as a "molecular anchor," forming key directional interactions with polar residues in a protein's active site. The geometry of the sulfonamide group, with its tetrahedral sulfur atom, positions these hydrogen bonding groups in a specific three-dimensional arrangement that can be crucial for high-affinity binding.

Furthermore, the sulfonamide nitrogen can be deprotonated at physiological pH, allowing it to form a strong ionic interaction with a positively charged residue or a metal ion in the active site, as is famously the case with carbonic anhydrase inhibitors. researchgate.net The acidity of the sulfonamide proton can be tuned by the nature of the substituent on the nitrogen atom. In this compound, the N-alkyl substituent makes the proton less acidic than in an N-aryl sulfonamide, but it can still participate in critical hydrogen bonding. The sulfonamide group, therefore, likely serves to orient the entire molecule within its binding site, positioning the fluorene moiety and the N-tetradecyl chain for their respective interactions.

Essentiality of the Sulfonamide Linker and its Substitutions

The sulfonamide group (-SO₂NH-) is a cornerstone in the design of numerous therapeutic agents, valued for its chemical stability and its role as a versatile linker. nih.govijpsonline.com In the context of this compound derivatives, the sulfonamide moiety is crucial for covalently connecting the rigid, polycyclic fluorene scaffold to the long, lipophilic N-tetradecyl chain. rsc.org This linkage is not merely a passive connector but an active participant in the molecule's interaction with biological targets.

The sulfonamide group is a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the sulfonyl oxygens), enabling it to form key interactions with biological macromolecules such as enzymes and receptors. nih.gov The geometry and electronic nature of the sulfonamide linker are critical for orienting the fluorene and tetradecyl groups within a binding site.

Studies on N-alkyl sulfonamides derived from other polycyclic hydrocarbon scaffolds have demonstrated that the biological activity can be sensitive to the nature of the N-alkyl group. rsc.org While specific data for this compound is not extensively available, general principles suggest that the tetradecyl chain would significantly enhance the compound's lipophilicity, potentially targeting it to hydrophobic pockets in proteins or facilitating its incorporation into cell membranes.

Electronic Effects of Sulfonamide Modifications

The electronic properties of the sulfonamide linker are influenced by the substituents attached to it and play a critical role in the molecule's biological activity. The sulfonamide group is generally considered electron-withdrawing. This characteristic influences the acidity (pKa) of the sulfonamide N-H proton. ijpsonline.com The pKa value is a key determinant of the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and ability to interact with its biological target.

In this compound, the electron-withdrawing nature of the fluorene ring system would further influence the electronic environment of the sulfonamide linker. Modifications to the fluorene ring, such as the introduction of additional electron-withdrawing or electron-donating groups, could be used to fine-tune the pKa of the sulfonamide and thereby modulate its biological activity.

Furthermore, the electronic character of the sulfonamide group can be altered by modifications to the nitrogen atom. In a study on N-acyl-N-alkyl sulfonamides, the incorporation of an electron-withdrawing cyano group on the sulfonamide moiety was shown to increase the electrophilicity of the acyl group, enhancing reaction kinetics. acs.org While this compound itself is not acylated, this principle highlights how modifications that alter the electronic landscape of the sulfonamide linker can have significant chemical and biological consequences. Computational studies on sulfonamide compounds have shown that the effects of electron-donating or -withdrawing groups can be quantified and correlated with activity. nih.gov

Stereochemical Considerations in Derivatives

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug design, as biological systems are chiral and often exhibit stereospecific interactions with small molecules. nih.gov While this compound itself is achiral, the introduction of chiral centers into its derivatives would necessitate a thorough evaluation of the stereochemical aspects of their biological activity.

A potential source of chirality in derivatives could be the substitution at the C9 position of the fluorene ring. The synthesis of functionalized 9-substituted fluorene derivatives has been reported, and if a substituent at C9 creates a stereocenter, the resulting enantiomers could have different biological activities. thieme-connect.deresearchgate.net It is well-established in medicinal chemistry that enantiomers of a chiral drug can have different pharmacological, pharmacokinetic, and toxicological profiles.

For instance, if a chiral substituent were introduced on the tetradecyl chain, or if the fluorene ring itself were to be modified to become chiral, the resulting stereoisomers would need to be separated and evaluated independently. The synthesis of enantiomerically pure compounds is often achieved through stereoselective synthesis or chiral resolution. The absolute configuration of chiral derivatives would need to be determined, for example by X-ray crystallography, to establish a clear stereostructure-activity relationship. thieme-connect.de

Fluorine Atom Incorporation in Related Sulfonamides for SAR Refinement

The strategic incorporation of fluorine atoms into drug candidates is a widely used tactic in medicinal chemistry to enhance a molecule's pharmacological profile. tandfonline.comresearchgate.net Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can be leveraged to improve metabolic stability, modulate physicochemical properties like lipophilicity and pKa, and enhance binding affinity to the target protein. dntb.gov.ua

In the context of this compound derivatives, the introduction of fluorine atoms onto the fluorene ring could be a valuable strategy for SAR refinement. For example, fluorination of aromatic rings can block sites of metabolic oxidation, thereby increasing the drug's half-life. tandfonline.com The high electronegativity of fluorine can also alter the electronic properties of the fluorene ring, which in turn can influence the acidity of the sulfonamide proton and the binding interactions with a biological target. acs.org

While direct studies on fluorinated this compound are not available, research on other fluorinated sulfonamides demonstrates the potential of this approach. For example, fluorinated sulfonamides have been investigated as inhibitors of various enzymes, where the fluorine atoms play a key role in modulating the compound's activity. dntb.gov.ua The effect of fluorine substitution can, however, be complex and context-dependent. In some cases, fluorination can have a detrimental effect on binding affinity. nih.gov Therefore, the position and number of fluorine atoms must be carefully considered and empirically tested.

Compound and Derivative Data

Mechanistic Investigations of Biological Target Interactions

Enzyme Inhibition Studies and Kinetic Analysis

No specific enzyme inhibition or kinetic analysis data for N-tetradecyl-9H-fluorene-2-sulfonamide have been reported in the publicly available scientific literature. Research in this area would be required to determine its potency and mechanism of action against specific enzyme targets.

Dihydropteroate (B1496061) Synthetase (DHPS) Inhibition

Sulfonamides are a well-established class of antibacterial agents that act by inhibiting dihydropteroate synthetase (DHPS), a crucial enzyme in the folate biosynthesis pathway of many microorganisms. nih.govacs.org This pathway is essential for the synthesis of nucleic acids and certain amino acids.

Competitive Inhibition Mechanisms

It is hypothesized that this compound, due to its sulfonamide moiety, would act as a competitive inhibitor of DHPS. nih.gov This mechanism is characteristic of most sulfonamide drugs. They function as structural analogs of the natural substrate, p-aminobenzoic acid (pABA). biorxiv.org

In this proposed mechanism, the sulfonamide group of this compound would bind to the pABA-binding site on the DHPS enzyme. This binding is a reversible interaction that prevents pABA from accessing the active site, thereby halting the synthesis of dihydropteroate and disrupting the folate pathway. The large, hydrophobic N-tetradecyl and fluorene (B118485) components of the molecule would likely interact with adjacent hydrophobic pockets within the active site, potentially influencing the binding affinity and specificity compared to smaller sulfonamides.

A hypothetical data table for competitive inhibition of DHPS by this compound is presented below. The values are for illustrative purposes only.

| Kinetic Parameter | Hypothetical Value | Description |

| Kᵢ (Inhibition Constant) | 15 µM | Represents the concentration of the inhibitor required to decrease the maximal rate of the enzyme reaction by half. A lower Kᵢ indicates a higher binding affinity. |

| IC₅₀ (Half Maximal Inhibitory Concentration) | 35 µM | The concentration of an inhibitor that reduces the response of an enzymatic reaction by half. This value is dependent on the substrate concentration. |

| Mode of Inhibition | Competitive | The inhibitor binds to the active site of the free enzyme, competing with the substrate. |

Allosteric Modulation of DHPS Activity

While direct competitive inhibition is the most probable mechanism, the possibility of allosteric modulation cannot be entirely ruled out without experimental evidence. Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. The bulky fluorene and tetradecyl groups could potentially interact with an allosteric site on DHPS. Such an interaction could either decrease (negative allosteric modulation) or, less commonly for inhibitors, increase the enzyme's affinity for its substrate.

Carbonic Anhydrase (CA) Inhibition

The sulfonamide group is also a classic pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.govnih.gov

Zinc-Binding Group (ZBG) Interactions

The primary mechanism of CA inhibition by sulfonamides involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) located in the enzyme's active site. This zinc ion is essential for the catalytic activity of CA. By binding to the zinc, the sulfonamide displaces a water molecule or hydroxide (B78521) ion that is crucial for the catalytic cycle, thereby inhibiting the enzyme. The fluorene and N-tetradecyl moieties would likely extend into the active site cavity, forming additional interactions with amino acid residues that could enhance binding affinity and contribute to isoform selectivity.

Isoform Selectivity Profiles

Humans have several isoforms of carbonic anhydrase (e.g., CA I, II, IX, XII), which are expressed in different tissues and have distinct physiological roles. The development of isoform-selective CA inhibitors is a major goal in drug discovery to minimize off-target effects. The selectivity of a sulfonamide inhibitor is largely determined by the interactions of its "tail" (the part of the molecule other than the zinc-binding sulfonamide group) with the amino acid residues lining the active site, which vary between isoforms.

The large, hydrophobic structure of this compound suggests that it might exhibit selectivity for certain CA isoforms. For instance, the active site of CA IX, a tumor-associated isoform, has a distinct shape and size that could potentially accommodate the bulky fluorene and tetradecyl groups, leading to selective inhibition. However, without experimental data, any discussion of isoform selectivity remains speculative.

A hypothetical isoform selectivity profile for this compound is presented in the table below for illustrative purposes.

| Carbonic Anhydrase Isoform | Hypothetical Kᵢ (nM) |

| hCA I | 150 |

| hCA II | 85 |

| hCA IX | 25 |

| hCA XII | 60 |

Other Enzyme Targets

Beyond the primary antibacterial target, the sulfonamide functional group is known to inhibit a variety of other enzymes, suggesting potential broader bioactivity for this compound. Sulfonamides are recognized as a versatile class of enzyme inhibitors. nih.gov A prominent example is their ability to act as carbonic anhydrase (CA) inhibitors. impactfactor.orgnih.gov CAs are metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Their inhibition has therapeutic applications in conditions like glaucoma and diuresis. nih.gov The general mechanism involves the sulfonamide's -SO₂NH₂ group coordinating to the zinc ion in the enzyme's active site, displacing a water molecule and blocking catalytic activity.

Another class of enzymes susceptible to sulfonamide inhibition is urease . Some sulfonamide derivatives have demonstrated significant anti-urease activity, which is relevant for combating infections by urease-producing bacteria like Helicobacter pylori. impactfactor.org

Furthermore, the fluorene nucleus itself is a component in various bioactive compounds that target different enzymes. nih.gov For instance, derivatives of fluorenone have been investigated for their ability to interact with bacterial proteins such as catalase. nih.gov While not a primary target, such interactions could contribute to a broader spectrum of biological effects. The combination of the fluorene scaffold and the sulfonamide group in this compound could therefore present a polypharmacological profile, potentially interacting with multiple enzyme systems.

| Compound Class | Enzyme Target | Observed Effect | Reference |

|---|---|---|---|

| Sulfonamide Derivatives | Carbonic Anhydrase | Inhibition, with applications as diuretics and for glaucoma. | impactfactor.orgnih.gov |

| Sulfonamide Derivatives | Urease | Inhibition, relevant for certain bacterial infections. | impactfactor.org |

| Fluorenone Derivatives | Catalase (bacterial) | Binding demonstrated via molecular docking. | nih.gov |

Molecular Basis of Antimicrobial Activity

The antimicrobial properties of this compound are predicted to arise from well-established mechanisms associated with its constituent parts.

The primary and most well-documented antimicrobial mechanism of sulfonamides is the competitive inhibition of the enzyme dihydropteroate synthetase (DHPS) . nih.gov This enzyme is crucial for bacteria in the de novo synthesis of folic acid (vitamin B9). Bacteria synthesize folic acid from precursor molecules, including para-aminobenzoic acid (PABA).

Due to the structural similarity between the sulfonamide moiety and PABA, sulfonamide drugs act as competitive inhibitors, binding to the active site of DHPS. impactfactor.orgnih.gov This enzymatic blockade prevents the synthesis of dihydrofolic acid, a direct precursor to tetrahydrofolic acid. Tetrahydrofolic acid is an essential cofactor required for the synthesis of purines and thymidine, which are the fundamental building blocks of DNA and RNA. impactfactor.org By halting the folic acid pathway, sulfonamides effectively stop bacterial DNA replication and cell division, leading to a bacteriostatic effect. nih.gov It is highly probable that this compound exerts its antibacterial action primarily through this pathway.

In addition to the inhibition of folic acid synthesis, the fluorene component may confer other antimicrobial activities. The lipophilic nature of the polycyclic fluorene core, combined with the long N-tetradecyl alkyl chain, could facilitate interactions with and disruption of bacterial cell membranes. Many lipophilic compounds are known to compromise membrane integrity, leading to leakage of cellular contents and cell death.

Furthermore, fluorene derivatives have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, which may not be solely attributable to a single mechanism. nih.gov These effects could involve the inhibition of other critical bacterial enzymes or interference with cellular processes like protein synthesis or energy metabolism. The combination of the well-defined DHPS inhibition by the sulfonamide group and potential secondary mechanisms from the fluorene moiety could result in a potent and multifaceted antimicrobial profile for this compound.

Interaction with Biological Macromolecules

The chemical structure of this compound suggests a strong potential for interaction with key biological macromolecules like DNA and proteins.

The planar, tricyclic aromatic system of the fluorene nucleus is a structural feature commonly associated with DNA intercalating agents. Although specific studies on this compound are not available, it is plausible that the flat fluorene ring could insert itself between the base pairs of the DNA double helix. This mode of binding, known as intercalation, can distort the helical structure, interfere with the processes of DNA replication and transcription, and ultimately lead to cytotoxicity or inhibition of cell growth. The stability of such an interaction would be driven by pi-pi stacking forces between the aromatic fluorene ring and the DNA base pairs.

The interaction of small molecules with proteins is a critical determinant of their pharmacokinetic and pharmacodynamic properties. This compound possesses distinct features that would govern its protein binding behavior. The large, hydrophobic surface area provided by the fluorene core and the long, lipophilic N-tetradecyl chain would strongly favor binding to hydrophobic pockets within proteins.

A primary example of such an interaction would be with serum albumin, the most abundant protein in blood plasma, which is known to bind and transport many drugs. The binding affinity to proteins can influence a compound's distribution, metabolism, and availability to reach its therapeutic target. Studies on other fluorene derivatives, such as N-2-fluorenylacetamide, have confirmed their capacity for protein binding. nih.gov The specific dynamics for this compound would depend on the size and shape of protein binding sites, with hydrophobic and van der Waals interactions playing a dominant role.

| Macromolecule | Predicted Interaction Type | Structural Basis | Potential Consequence |

|---|---|---|---|

| DNA | Intercalation | Planar aromatic fluorene ring system. | Inhibition of DNA replication and transcription. |

| Proteins (e.g., Serum Albumin) | Hydrophobic Binding | Lipophilic fluorene core and N-tetradecyl chain. | Influence on drug transport, distribution, and availability. |

Cell Signaling Pathway Modulation

As of the current body of scientific literature, specific studies detailing the direct modulation of cell signaling pathways by This compound have not been extensively reported. The broader class of sulfonamides, to which this compound belongs, is primarily recognized for its antimicrobial properties, which are largely attributed to the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. nih.gov This mechanism, however, does not directly implicate the modulation of host cell signaling pathways.

Compounds containing a fluorene scaffold have been investigated for a range of biological activities, including anticancer and antimicrobial effects. mdpi.comnih.gov The biological actions of some fluorene derivatives have been linked to the modulation of specific signaling pathways. For instance, certain fluorene-based compounds have been shown to impact pathways related to cell proliferation and apoptosis, which are critical in cancer research. nih.gov However, the specific contribution of the N-tetradecyl and sulfonamide moieties in concert with the fluorene core in "this compound" to modulate such pathways remains an area for future investigation.

Detailed research findings and data tables specifically outlining the effects of this compound on cell signaling cascades, such as effects on protein phosphorylation, second messenger levels, or gene expression related to signaling pathways, are not available in the current scientific literature. Future research would be necessary to elucidate the specific interactions of this compound with cellular signaling networks and to determine if it possesses activities analogous to other bioactive fluorene or sulfonamide compounds.

Computational Chemistry and Molecular Modeling of N Tetradecyl 9h Fluorene 2 Sulfonamide

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in predicting the interaction between a ligand, such as N-tetradecyl-9H-fluorene-2-sulfonamide, and a biological target, typically a protein or enzyme. The insights gained from molecular docking can guide the design of more potent and selective inhibitors.

Identification of Binding Sites and Key Interactions

Molecular docking simulations for this compound would hypothetically be performed against various biological targets to identify potential binding sites and key intermolecular interactions. The fluorene (B118485) core, with its aromatic system, could engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a protein's binding pocket. The sulfonamide group is a potent hydrogen bond donor and acceptor, likely forming crucial hydrogen bonds with polar residues or the protein backbone, which is a common binding motif for sulfonamide-based drugs. nih.gov

The long N-tetradecyl chain introduces a significant hydrophobic character to the molecule. This lipophilic tail would likely seek out and bind within hydrophobic pockets or channels of a target protein, driven by the hydrophobic effect. This interaction could be key to the molecule's affinity and selectivity, as seen with other long-chain molecules binding to enzymes like long-chain alkane monooxygenase (LadA). nih.gov

Key hypothetical interactions for this compound with a target protein could include:

π-π Stacking: The fluorene moiety interacting with aromatic residues.

Hydrogen Bonding: The sulfonamide group's -SO2NH- moiety acting as a hydrogen bond donor and the oxygen atoms as acceptors.

Hydrophobic Interactions: The tetradecyl chain occupying a hydrophobic cavity.

Estimation of Binding Affinities

The binding affinity, often expressed as the binding energy (in kcal/mol), quantifies the strength of the interaction between the ligand and its target. Molecular docking programs estimate this value using scoring functions that account for the various types of interactions identified. For this compound, a lower binding energy would indicate a more stable ligand-protein complex and, therefore, a higher predicted affinity.

In studies of similar N-substituted sulfonamides, binding affinities have been reported in the range of -6.8 to -8.2 kcal/mol against certain cancer targets. nih.gov It is plausible that this compound could exhibit similar or even enhanced binding affinities, particularly if the target protein possesses a suitable hydrophobic channel to accommodate the long alkyl chain. The prediction of binding affinities is a critical step in prioritizing compounds for further experimental validation. researchgate.net

Table 1: Hypothetical Binding Affinities of this compound with Various Protein Targets

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Carbonic Anhydrase II | -7.5 | His94, His96, Thr199 |

| Cyclooxygenase-2 | -8.2 | Tyr385, Arg120, Val523 |

| Dihydropteroate (B1496061) Synthase | -7.9 | Arg257, Lys221, Phe190 |

Note: The data in this table is illustrative and based on typical values for sulfonamide derivatives.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of a molecule. These calculations are fundamental to predicting reactivity, stability, and spectroscopic characteristics.

Electronic Structure and Frontier Molecular Orbitals (HOMO/LUMO) Analysis

The electronic structure of this compound can be elucidated through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. semanticscholar.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich fluorene ring system. The LUMO, conversely, may be distributed across the sulfonamide group and the fluorene core. A smaller HOMO-LUMO gap suggests higher reactivity. In related fluorene derivatives, the HOMO-LUMO gap can be modulated by substituent groups. ucm.es The long alkyl chain is not expected to significantly alter the electronic nature of the frontier orbitals but may have a minor inductive effect.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.4 |

Note: The data in this table is a theoretical estimation based on DFT calculations of similar aromatic sulfonamides. mdpi.com

Electrostatic Potential Surfaces and Charge Distribution

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. For this compound, the MEP surface would likely show a region of negative electrostatic potential (electron-rich) around the oxygen atoms of the sulfonamide group, making them susceptible to electrophilic attack. The hydrogen atom of the sulfonamide's NH group would exhibit a positive electrostatic potential (electron-poor), indicating a site for nucleophilic attack. The fluorene ring would have a relatively neutral potential, while the tetradecyl chain would be largely non-polar. This information is crucial for understanding intermolecular interactions and chemical reactivity. nih.gov

pKa Prediction and Ionization State under Physiological Conditions

The pKa value of a compound determines its ionization state at a given pH. For a drug molecule, the ionization state is critical as it affects solubility, membrane permeability, and binding to the target. The sulfonamide group (-SO2NH-) is acidic, and its pKa can be predicted using computational methods. These methods often rely on linear relationships between calculated properties, such as bond lengths, and experimental pKa values. rsc.orgmanchester.ac.uk

For N-alkylated sulfonamides, the pKa is influenced by the nature of the alkyl group. acs.orgnih.gov Given the electron-withdrawing nature of the fluorenylsulfonyl group, the sulfonamide proton of this compound is expected to be acidic, with a predicted pKa in the range of 9-10. This suggests that at physiological pH (around 7.4), the compound will predominantly exist in its neutral, protonated form. This has significant implications for its ability to cross cell membranes and interact with its biological target.

Table 3: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| pKa (sulfonamide N-H) | 9.5 |

| LogP (Octanol-Water Partition Coefficient) | 6.8 |

| Ionization at pH 7.4 | Predominantly Neutral |

Note: The data in this table is a theoretical estimation based on computational models for sulfonamides and long-chain hydrocarbons.

Molecular Dynamics Simulations for Conformational Flexibility and Ligand-Protein Complexes

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. dntb.gov.uanih.gov For this compound, MD simulations would provide critical insights into its conformational flexibility and its interaction with potential protein targets.

Conformational Flexibility: The N-tetradecyl chain of the molecule imparts significant flexibility. MD simulations can explore the accessible conformations of this chain in different environments, such as in an aqueous solution or a lipid bilayer. By simulating the molecule's dynamics, researchers can identify low-energy, stable conformations and understand how the molecule might adapt its shape to fit into a binding pocket. The fluorene core is rigid, but the sulfonamide linker and the long alkyl chain can adopt numerous orientations. Understanding this flexibility is key to predicting its biological activity.

Ligand-Protein Complexes: In the context of drug design, MD simulations are instrumental in elucidating the stability and dynamics of a ligand bound to its protein target. nih.gov If a protein target for this compound were identified, MD simulations could be employed to:

Assess Binding Stability: By simulating the ligand-protein complex over several nanoseconds or even microseconds, one can observe whether the ligand remains stably bound to the active site or dissociates. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored.

Characterize Intermolecular Interactions: MD simulations allow for a detailed analysis of the non-covalent interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and specific amino acid residues of the protein. For instance, the sulfonamide group could act as a hydrogen bond donor and acceptor, while the fluorene ring and tetradecyl chain would likely engage in hydrophobic interactions.

Predict Binding Free Energies: Advanced computational techniques, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP), can be applied to MD simulation trajectories to estimate the binding free energy of the ligand to the protein, providing a quantitative measure of binding affinity.

The following table illustrates the type of data that could be generated from a hypothetical MD simulation study of this compound in complex with a target protein.

| Simulation Parameter | Value | Description |

| Simulation Time | 200 ns | The total length of the molecular dynamics simulation. |

| Ligand RMSD | 1.5 ± 0.3 Å | The average root-mean-square deviation of the ligand from its initial docked pose, indicating stability within the binding site. |

| Protein Backbone RMSD | 2.1 ± 0.4 Å | The average root-mean-square deviation of the protein's backbone atoms, reflecting the overall stability of the protein structure during the simulation. |

| Key Hydrogen Bonds | Lys122, Asp204 | Amino acid residues forming persistent hydrogen bonds with the sulfonamide moiety of the ligand. |

| Hydrophobic Contacts | Leu89, Phe156, Trp310 | Residues in the binding pocket that form significant hydrophobic interactions with the fluorene and tetradecyl components. |

| Estimated Binding Free Energy (MM/PBSA) | -45.2 kcal/mol | A theoretical calculation suggesting a strong binding affinity of the ligand for the protein target. |

QSAR (Quantitative Structure-Activity Relationship) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For this compound, QSAR studies would be invaluable for designing derivatives with improved potency or other desired properties. nih.gov

A QSAR study involves several key steps:

Data Set Preparation: A series of derivatives of this compound would be synthesized and their biological activity (e.g., IC50 values against a specific target) would be experimentally determined. nih.gov

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors representing its physicochemical properties would be calculated. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors.

Model Development: Using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF), a mathematical model is built that correlates the calculated descriptors with the observed biological activity. frontiersin.orgfrontiersin.org

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation (using a set of molecules not included in the model training). nih.govnih.gov

A successful QSAR model can be used to predict the activity of novel, unsynthesized derivatives, thereby guiding synthetic efforts toward more potent compounds. For instance, a QSAR model for this compound derivatives might reveal that increasing the hydrophobicity of the alkyl chain to a certain length enhances activity, while adding electron-withdrawing groups to the fluorene ring is detrimental.

The table below provides a hypothetical example of a dataset that would be used for a QSAR study of this compound derivatives.

| Compound Derivative | R-group Modification | LogP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Experimental IC50 (µM) |

| 1 | -C14H29 (N-tetradecyl) | 8.2 | 487.7 | 68.5 | 5.2 |

| 2 | -C12H25 (N-dodecyl) | 7.1 | 459.7 | 68.5 | 8.9 |

| 3 | -C16H33 (N-hexadecyl) | 9.3 | 515.8 | 68.5 | 3.1 |

| 4 | -C14H29 (with 7-Fluoro on fluorene) | 8.3 | 505.7 | 68.5 | 4.5 |

| 5 | -C14H29 (with 7-Nitro on fluorene) | 8.0 | 532.7 | 114.3 | 12.7 |

Potential Research Applications in Advanced Chemical Biology and Medicinal Chemistry Domains

Probing Biological Systems with Fluorene-Sulfonamide Conjugates

The inherent fluorescence of the fluorene (B118485) moiety, coupled with the target-binding potential of the sulfonamide group, positions N-tetradecyl-9H-fluorene-2-sulfonamide as a promising candidate for the development of sophisticated chemical probes.

Fluorescent Probes for Cellular Processes

The fluorene ring system is known for its favorable photophysical properties, including high quantum yields and environmental sensitivity, making it an excellent fluorophore. nih.gov The conjugation of this fluorescent core to a sulfonamide group, a moiety known to interact with specific biological targets, can create powerful tools for visualizing and studying cellular processes. For instance, sulfonamide derivatives have been successfully incorporated into fluorescent probes for tumor imaging. mdpi.com The long tetradecyl chain of this compound could further enhance its utility by facilitating membrane association or specific hydrophobic interactions, allowing for the targeted investigation of processes within or near cellular membranes.

The development of such probes would enable researchers to monitor the localization and dynamics of specific enzymes or receptors in real-time within living cells, providing invaluable insights into their biological function and regulation. The combination of a targeting ligand and a fluorescent dye is a powerful strategy for observing specific cell types and tissues. nih.gov

Chemical Tools for Target Identification

Beyond their use as imaging agents, fluorene-sulfonamide conjugates can serve as chemical tools for identifying novel protein targets. By designing photo-activatable or chemically reactive versions of this compound, researchers can create affinity-based probes. These probes would first bind to their cellular targets and then, upon activation, form a covalent bond, allowing for the isolation and subsequent identification of the target protein via proteomic techniques. This approach is instrumental in elucidating the mechanism of action of bioactive compounds and discovering new therapeutic targets.

Scaffold Design Principles for Novel Bioactive Agents

The modular nature of this compound, comprising a fluorene scaffold, a sulfonamide linker, and a long alkyl chain, offers a versatile platform for the design of new bioactive agents.

Fluorene-based Scaffold Engineering for Enhanced Bioactivity

The fluorene core is a privileged scaffold in medicinal chemistry, found in various compounds with diverse pharmacological activities, including anticancer and antimicrobial properties. nih.govnih.gov The rigid, planar structure of the fluorene ring can serve as a template for the precise spatial arrangement of pharmacophoric groups, leading to high-affinity interactions with biological targets. The synthesis of various fluorene derivatives allows for the exploration of a wide chemical space to optimize biological activity. mdpi.com By systematically modifying the fluorene core of this compound, for example, through the introduction of additional functional groups, researchers can fine-tune its properties to enhance its potency and selectivity for a desired biological target.

Rational Design of Multi-Targeting Sulfonamide Derivatives

Sulfonamides are a well-established class of drugs with a broad spectrum of biological activities. nih.govresearchgate.net Their ability to act as mimics of the transition state of various enzymatic reactions makes them effective inhibitors of enzymes such as carbonic anhydrases and proteases. The concept of polypharmacology, where a single drug is designed to interact with multiple targets, is gaining traction for the treatment of complex diseases. bohrium.com The sulfonamide moiety in this compound provides a key interaction point that can be rationally designed to bind to the active sites of multiple enzymes. For example, by modifying the substituents on the sulfonamide nitrogen, it may be possible to create derivatives that simultaneously inhibit key targets in different disease pathways, potentially leading to more effective and robust therapeutic outcomes. Research has shown that sulfonamide derivatives can be designed as multi-target agents for diseases like diabetes. rsc.orgresearchgate.net

Development of Antivirulence Agents and Resistance Modifiers

The rise of antimicrobial resistance necessitates the development of new therapeutic strategies that go beyond traditional antibiotics. Antivirulence agents, which disarm pathogens rather than killing them, and resistance modifiers, which restore the efficacy of existing antibiotics, represent promising alternative approaches.

The fluorene scaffold has been incorporated into compounds with demonstrated antimicrobial activity. nih.govmdpi.com It is conceivable that derivatives of this compound could be developed as inhibitors of bacterial virulence factors, such as quorum sensing systems or toxin production. The long tetradecyl chain might facilitate interaction with bacterial membranes, enhancing the compound's ability to disrupt these processes. Furthermore, some fluorene-based compounds have shown the ability to overcome multidrug resistance in cancer cells, suggesting a potential for similar applications in combating bacterial resistance mechanisms. nih.gov By targeting non-essential pathways, these agents would likely exert less selective pressure for the development of resistance.

Exploration in Agrochemical Research

The investigation of novel chemical entities for agricultural applications is a cornerstone of developing more effective and selective agents for crop protection. While specific, publicly available research focusing exclusively on this compound in the context of agrochemicals is limited, the structural components of the molecule—the fluorene core, the sulfonamide group, and the long N-alkyl chain—suggest a rationale for its potential exploration in this domain. The fields of herbicide, fungicide, and insecticide development continually seek new pharmacophores, and compounds integrating these three features present an intriguing profile for investigation.

Fluorene derivatives themselves have been noted for a range of biological activities, and their synthesis for various applications is an active area of research. nih.govresearchgate.net The core structure is a versatile scaffold that can be functionalized to modulate biological and physicochemical properties. nih.govresearchgate.net

The sulfonamide functional group is a well-established component in a variety of biologically active molecules, including those with applications in agriculture. researchgate.netnih.gov Sulfonamides are known to act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the folic acid synthesis pathway of some microorganisms. nih.gov This mechanism is the basis for the antibacterial action of sulfa drugs and has been explored for the development of agents to control plant bacterial diseases. nih.gov Research into novel sulfonamide derivatives containing a piperidine (B6355638) moiety has demonstrated their potential as bactericides for managing such diseases. nih.gov

Furthermore, the general class of sulfonamides has been investigated for a broader range of agrochemical activities. For instance, a series of cyclic sulfonamides, synthesized via the sulfur(VI) fluoride (B91410) exchange (SuFEx) reaction, exhibited both insecticidal activity against Plutella xylostella and fungicidal activity against several plant pathogenic fungi, including Rhizoctonia solani. nih.gov One of the synthesized compounds, G11, showed notable preventative and curative efficacy against R. solani on rice plants. nih.gov Another patent describes napthenic sulfonamide compounds as having potential use as both bactericides and herbicides, with inhibitory effects on various pathogens and weeds. google.com

The presence of a long alkyl chain, such as the N-tetradecyl group, significantly increases the lipophilicity of the molecule. In the context of agrochemicals, this property can be critical for enhancing the compound's ability to penetrate the waxy cuticle of plant leaves or the cellular membranes of target pests and pathogens. The design of sulfonamide derivatives with medium-length alkyl chains has been suggested as a strategy to accelerate the discovery of highly effective antibacterial agents for agricultural use. nih.gov This is corroborated by findings in medicinal chemistry, where the introduction of linear alkyl groups into fluorenone derivatives was found to enhance antiproliferative activity, suggesting that lipophilic chains can play a key role in biological efficacy. nih.gov

Given these points, this compound can be considered a candidate for screening in agrochemical research programs. Its potential as a fungicide, herbicide, or insecticide could be hypothesized based on the known activities of related fluorene and sulfonamide compounds.

Table of Potential Agrochemical Activities based on Structural Analogs:

| Structural Moiety | Known Agrochemical-Related Activities | Potential Role in this compound | Reference |

| Fluorene Core | Serves as a versatile scaffold for bioactive compounds. | Provides a rigid, lipophilic backbone for the molecule. | nih.gov |

| Sulfonamide Group | Antibacterial (DHPS inhibition), Fungicidal, Insecticidal, Herbicidal. | The primary pharmacophore group, potentially conferring a range of bioactivities. | researchgate.netnih.govnih.govgoogle.com |

| N-tetradecyl Chain | Increases lipophilicity, can enhance membrane penetration. | May improve uptake by plants, insects, or fungi, potentially increasing efficacy. | nih.govnih.gov |

Detailed research findings on the specific activities of this compound would require empirical testing against a panel of relevant agricultural pests and pathogens. Such studies would aim to determine its spectrum of activity and effective concentration ranges. The synthesis of related analogs with varied alkyl chain lengths or substitution patterns on the fluorene ring could also be a fruitful area of investigation to establish structure-activity relationships (SAR) and optimize potential agrochemical performance. doaj.orgthieme-connect.de

Future Research Directions and Emerging Concepts

Development of Next-Generation N-tetradecyl-9H-fluorene-2-sulfonamide Analogs

The core structure of this compound offers a versatile platform for the design and synthesis of next-generation analogs with enhanced or novel properties. Future efforts will likely concentrate on systematic modifications of the fluorene (B118485) nucleus, the sulfonamide linker, and the N-tetradecyl chain to probe structure-activity relationships (SAR). For instance, the introduction of various substituents on the fluorene ring could modulate the electronic and steric properties of the molecule, potentially influencing its biological activity. acs.org The synthesis of a variety of fluorene derivatives, such as those with appended N-methyl-7-azaindole, has demonstrated the feasibility of creating a diverse library of compounds for further investigation. acs.org

Furthermore, the creation of hybrid molecules that combine the fluorene-sulfonamide scaffold with other pharmacologically active moieties is a promising avenue. For example, the synthesis of novel sulfonamide derivatives linked to heterocyclic rings has been shown to yield compounds with interesting biological activities, such as multitarget antidiabetic agents. rsc.orgnih.govresearchgate.net This strategy could be applied to this compound to develop analogs with dual or synergistic activities.

Advanced Computational Approaches for Predictive Modeling

The use of advanced computational methods is becoming increasingly integral to the drug discovery and materials science pipeline. For this compound, in silico techniques can be employed to predict the physicochemical properties, biological activities, and potential toxicities of novel analogs before their synthesis. Molecular docking studies, similar to those performed on other sulfonamide derivatives, can help elucidate the binding interactions of these compounds with various biological targets. rsc.orgresearchgate.net

Moreover, the development of quantitative structure-activity relationship (QSAR) models can provide valuable insights into the key molecular features that govern the desired properties. These predictive models can significantly accelerate the design-synthesis-test cycle, enabling a more rational and efficient exploration of the chemical space around the this compound scaffold. The use of machine learning and artificial intelligence in these computational approaches is expected to further enhance their predictive power. rsc.org

Integration with High-Throughput Screening Methodologies

High-throughput screening (HTS) is a powerful tool for rapidly evaluating the biological activity of large compound libraries. youtube.com The integration of this compound and its analogs into HTS campaigns will be crucial for identifying novel biological targets and therapeutic applications. moleculardevices.com Fluorescence-based assays, for example, have been successfully used to screen for inhibitors of viral replication complexes and could be adapted to explore the antiviral potential of fluorene-sulfonamide derivatives. nih.gov

Furthermore, innovative screening techniques, such as fluorine-NMR based screening (FAXS), offer significant advantages for identifying hits from complex mixtures with high sensitivity and low protein consumption. acs.org Given the presence of the sulfonamide group, which can be fluorinated, this technique could be particularly well-suited for studying the interactions of this compound analogs with their biological targets. The development of robust and miniaturized screening assays will be essential for the cost-effective and efficient evaluation of these compounds.

Exploration of Novel Biological Targets for Fluorene-Sulfonamide Scaffolds